molecular formula C16H13N3O5S2 B2946265 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 1164539-54-1

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2946265
CAS No.: 1164539-54-1
M. Wt: 391.42
InChI Key: ADGKPBVDXZLRFK-MSUUIHNZSA-N
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Description

The compound "(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methylsulfonyl and nitrobenzamide groups. Its Z-configuration indicates the spatial arrangement of substituents around the imine bond (C=N), which is critical for its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-18-13-8-7-10(26(2,23)24)9-14(13)25-16(18)17-15(20)11-5-3-4-6-12(11)19(21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGKPBVDXZLRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structure characterized by:

  • Benzothiazole Ring : Imparts significant reactivity and biological properties.
  • Methylsulfonyl Group : Enhances solubility and interaction with biological targets.
  • Nitrobenzamide Moiety : Potentially contributes to its biological activity through various mechanisms.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC17H16N4O3S
Molecular Weight368.39 g/mol
CAS Number683237-84-5

The compound interacts with several biological targets:

  • Histamine H3 Receptor (H3R) : Binds with a Ki value of 0.036 μM, indicating high affinity.
  • Acetylcholinesterase (AChE) : Potential inhibitory activity may contribute to neuroprotective effects.
  • Monoamine Oxidase B (MAO-B) : Inhibition could enhance dopaminergic activity, relevant in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its structural features may allow it to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Properties

The compound has shown potential anticancer activity in various in vitro assays. The benzothiazole derivatives are known to induce apoptosis in cancer cells through:

  • Activation of caspases.
  • Inhibition of cell proliferation pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that derivatives of benzothiazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific compound was effective in reducing cell viability at concentrations as low as 10 μM .
  • Mechanistic Insights : Research indicates that the compound may induce oxidative stress in cancer cells, leading to cell death. This mechanism was elucidated through assays measuring reactive oxygen species (ROS) levels .
  • Pharmacological Profiles : A comparative study highlighted that similar compounds within the benzothiazole class demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits AChE and MAO-B

Scientific Research Applications

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a research compound with the molecular formula C16H13N3O5S2C_{16}H_{13}N_{3}O_{5}S_{2} and a molecular weight of 391.42. It is a benzothiazole derivative, recognized for diverse biological activities.

Structural Characteristics

The compound features:

  • A benzothiazole ring , which imparts significant reactivity and biological properties.
  • A methylsulfonyl group , which enhances solubility and interaction with biological targets.
  • A nitrobenzamide moiety , which potentially contributes to its biological activity through various mechanisms.

Biological Activities

This compound interacts with several biological targets:

  • Histamine H3 Receptor (H3R) : It binds with a Ki value of 0.036 μM, indicating high affinity.
  • Acetylcholinesterase (AChE) : It has potential inhibitory activity that may contribute to neuroprotective effects.
  • Monoamine Oxidase B (MAO-B) : Its inhibition could enhance dopaminergic activity, which is relevant in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its structural features may allow it to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Properties

The compound has shown potential anticancer activity in various in vitro assays. Benzothiazole derivatives are known to induce apoptosis in cancer cells through activation of caspases and inhibition of cell proliferation pathways. A study reported that derivatives of benzothiazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific compound was effective in reducing cell viability at concentrations as low as 10 μM. Research indicates that the compound may induce oxidative stress in cancer cells, leading to cell death. This mechanism was elucidated through assays measuring reactive oxygen species (ROS) levels. Similar compounds within the benzothiazole class demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Tryptophan-Kynurenine Metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis:

Compound Core Structure Key Substituents Physicochemical Properties Biological Relevance
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide Benzo[d]thiazole 3-methyl, 6-methylsulfonyl, 2-nitrobenzamide High polarity (SO₂ and NO₂ groups), Z-configuration stabilizes planar geometry Potential kinase inhibition (inferred from nitro-aromatic motifs)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () 1,4,2-Benzodithiazine 6-chloro, 7-methyl, N-methylhydrazine Moderate solubility (Cl substituent), thermal stability (mp 271–272°C) Antimycobacterial activity (reported in related studies)
I8 () Quinolinium + Benzo[d]thiazole 4-fluorostyryl, 3-methylbenzo[d]thiazolylidene Lipophilic (fluorostyryl group), cationic charge enhances membrane interaction Photodynamic therapy (PDT) applications
3ah () Benzo[d]thiazole + furan 4-bromobenzyl, furan-2-yl ketone Solid-state emissive (aggregation-induced emission), tunable fluorescence Optoelectronic materials

Key Differences and Implications:

Substituent Effects on Reactivity: The methylsulfonyl and nitro groups in the target compound enhance electrophilicity compared to the chloro and methyl groups in ’s benzodithiazine derivative. This difference likely impacts binding affinity in enzymatic pockets . Unlike I8’s cationic quinolinium core (), the target compound’s neutral benzo[d]thiazole structure may reduce cellular toxicity but limit membrane penetration .

Spectral Characteristics: The Z-configuration of the imine bond in the target compound can be confirmed via $ ^1H $-NMR coupling constants (cf. δ 5.70 ppm for N-NH$_2$ in ) and NOE experiments . The methylsulfonyl group’s $ ^13C $-NMR signal (~55 ppm) and IR absorption (1345–1155 cm$^{-1}$) align with sulfone-containing analogs (e.g., ) .

Limitations of Current Data:

  • Direct pharmacological or material studies on the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.
  • Synthetic yields and scalability remain unverified, though ’s 93% yield for a related compound suggests feasibility .

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